1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as chlorination, acylation, and purification through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved scalability and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.
Uniqueness: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRURHQKRNOCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541328 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92736-81-7 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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